

Commercial Sources and Applications of Purified 3-Ketosphingosine Standard

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Compound of Interest

Compound Name: 3-Ketosphingosine

Cat. No.: B15546961

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ketosphingosine, also known as 3-oxosphinganine, is a critical intermediate in the de novo sphingolipid biosynthesis pathway. It is formed by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). As a key metabolic precursor to ceramides, sphingosine, and sphingosine-1-phosphate, **3-Ketosphingosine** plays a pivotal role in maintaining cellular membrane integrity and is implicated in various signaling pathways that regulate cell growth, differentiation, apoptosis, and autophagy. The availability of purified **3-Ketosphingosine** standard is essential for researchers studying sphingolipid metabolism, developing assays for related enzymes, and investigating its role in disease pathogenesis. This document provides a comprehensive overview of commercial sources for purified **3-Ketosphingosine** and detailed protocols for its application in research.

Commercial Sources for Purified 3-Ketosphingosine Standard

A variety of commercial suppliers offer **3-Ketosphingosine** and its analogs, often as hydrochloride salts for improved stability and solubility. The selection of a suitable standard

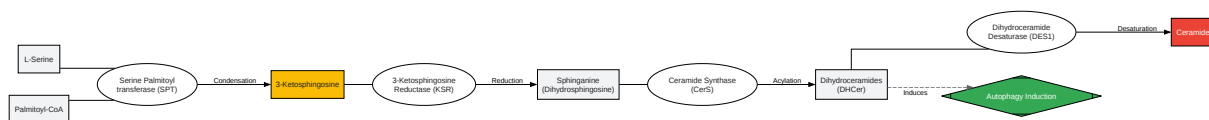
depends on the specific experimental requirements, including the desired purity, quantity, and whether an isotopically labeled version is needed for mass spectrometry-based applications.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Available Sizes
Cayman Chemical	3-keto Sphinganine (d18:0) (hydrochloride)	25515-53-1	$C_{18}H_{37}NO_2 \cdot HCl$	≥98%	1 mg, 5 mg, 10 mg
	3-keto Sphinganine (d6:0) (hydrochloride)[1]	1824544-52-6	$C_6H_{13}NO_2 \cdot HCl$	≥98%	1 mg, 5 mg, 10 mg
	3-keto Sphinganine (d8:0) (hydrochloride)[2]	1824382-78-6	$C_8H_{17}NO_2 \cdot HCl$	≥98%	1 mg, 5 mg
	3-keto Sphinganine (d12:0) (hydrochloride)[3]	1823032-02-5	$C_{12}H_{25}NO_2 \cdot HCl$	≥98%	1 mg, 5 mg
Avanti Polar Lipids (via Sigma-Aldrich)	3-keto sphinganine (d18:0, HCl salt)[4][5]	25515-53-1	$C_{18}H_{38}ClNO_2$	>99% (TLC)	1 mg, 5 mg
	3-keto sphinganine-d7 (d18:0, HCl salt)[6]	2770684-34-7	$C_{18}H_{31}D_7ClNO_2$	>99%	1 mg
Larodan	3-keto Sphinganine (d18:0)	35299-94-6	$C_{18}H_{37}NO_2 \cdot HCl$	>98%	1 mg

	(hydrochloride)[7]				
BOC Sciences	3-Ketosphingosine[8]	19767-16-9	C ₁₈ H ₃₅ NO ₂	Not specified	10 mg
MedChemExpress	3-Ketosphingosine (d18:0) hydrochloride [9]	35299-94-6	C ₁₈ H ₃₈ ClNO ₂	Not specified	1 mg, 5 mg, 10 mg
	3-Ketosphingosine (d6:0) hydrochloride [10]	Not specified	C ₆ H ₁₃ NO ₂ • HCl	Not specified	50 mg, 100 mg, 250 mg
	3-Ketosphingosine-d7[11]	Not specified	C ₁₈ H ₃₁ D ₇ ClNO ₂	Not specified	Not specified

Sphingolipid Biosynthesis and Link to Autophagy

3-Ketosphingosine is a foundational molecule in the synthesis of all sphingolipids. Its metabolic fate is intricately linked to cellular processes, including autophagy, a catabolic process involving the degradation of cellular components via lysosomes. The accumulation of dihydroceramides, downstream metabolites of **3-Ketosphingosine**, has been shown to induce autophagy in cancer cells.[6][8][12] Understanding this pathway is crucial for developing therapeutics that target sphingolipid metabolism.



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Caption: De novo sphingolipid biosynthesis pathway and its link to the induction of autophagy.

Experimental Protocols

The following protocols provide detailed methodologies for the application of purified **3-Ketosphingosine** standard in common research applications.

Quantification of 3-Ketosphingosine by LC-MS/MS

This protocol is adapted from a method for quantifying 3-ketodihydrosphingosine and can be used to measure **3-Ketosphingosine** levels in biological samples.

Experimental Workflow:

Caption: Workflow for the quantification of **3-Ketosphingosine** using LC-MS/MS.

a. Materials and Reagents:

- Purified **3-Ketosphingosine** standard
- Internal Standard (e.g., C17-sphingosine or a deuterated **3-Ketosphingosine**)
- HPLC-grade water, methanol, and chloroform
- Formic acid
- Ammonium formate

b. Preparation of Standard Solutions:

- Prepare a 1 mg/mL stock solution of **3-Ketosphingosine** standard in methanol.
- Perform serial dilutions of the stock solution to create a calibration curve ranging from 0.1 pmol to 100 pmol.
- Prepare a stock solution of the internal standard at a known concentration (e.g., 100 pmol/mL).

c. Sample Preparation and Lipid Extraction:

- For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in a known volume of lysis buffer.
- Add a fixed amount of the internal standard to each sample.
- Extract lipids using a chloroform/methanol extraction method. A common ratio is 2:1 (chloroform:methanol).
- Vortex vigorously and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase.

d. LC-MS/MS Analysis:

- LC System: A high-performance liquid chromatography system.
- Column: A C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

- Gradient: A linear gradient from 50% to 98% Mobile Phase B over a suitable time to achieve separation.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transition for **3-Ketosphingosine** (e.g., m/z 298.3 \rightarrow 280.3) and the internal standard.

e. Data Analysis:

- Generate a standard curve by plotting the peak area ratio of the **3-Ketosphingosine** standard to the internal standard against the concentration of the standard.
- Determine the concentration of **3-Ketosphingosine** in the biological samples by interpolating their peak area ratios from the standard curve.

Cell-Based Assay for Autophagy Induction

This protocol describes how to treat cultured cells with **3-Ketosphingosine** and assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blot.

a. Materials and Reagents:

- Purified **3-Ketosphingosine**
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane

- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against LC3B
- HRP-conjugated secondary antibody
- ECL Western blotting substrate

b. Cell Culture and Treatment:

- Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
- Prepare a stock solution of **3-Ketosphingosine** in a suitable solvent (e.g., ethanol or DMSO).
- Treat the cells with varying concentrations of **3-Ketosphingosine** (e.g., 5-20 μ M) for a specified time (e.g., 6-24 hours). Include a vehicle-treated control.
- Optionally, include a positive control for autophagy induction (e.g., starvation or rapamycin treatment).

c. Protein Extraction:

- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each sample using a BCA assay.

d. Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE on a gel with an appropriate acrylamide concentration to resolve LC3-I and LC3-II (typically 12-15%).

- Transfer the separated proteins to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

e. Data Analysis:

- Quantify the band intensities for LC3-I and LC3-II.
- Calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control (e.g., GAPDH or β -actin). An increase in this ratio indicates the induction of autophagy.

Conclusion

The availability of high-purity **3-Ketosphingosine** standards from various commercial suppliers is crucial for advancing our understanding of sphingolipid metabolism and its role in cellular signaling. The protocols outlined in this document provide a framework for the accurate quantification of **3-Ketosphingosine** in biological matrices and for investigating its effects on cellular processes such as autophagy. These tools and methods are invaluable for researchers in both academic and industrial settings who are focused on lipid biochemistry, cell biology, and drug discovery.

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